N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a complex organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran and pyrazole intermediates. One common method involves the reductive amination of tetrahydrofuran derivatives with appropriate amines in the presence of reducing agents like sodium cyanoborohydride . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the pyrazole intermediate with cyclopropanecarboxylic acid derivatives under amide bond-forming conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while reduction of the pyrazole ring can produce dihydropyrazoles .
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrofuran and pyrazole derivatives, such as:
- **(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate .
- **®-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine .
Uniqueness
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is unique due to its combination of a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(8-1-2-8)13-9-5-12-14(6-9)10-3-4-16-7-10/h5-6,8,10H,1-4,7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJNWJJJRCISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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